Cyclopentanone, 3-hydroxy-, (R)-

Prostaglandin Synthesis Carbocyclic Nucleosides Chiral Pool Building Block

Cyclopentanone, 3-hydroxy-, (R)- (CAS: 109905-53-5, MF: C5H8O2, MW: 100.12 g/mol) is a chiral β-hydroxy ketone building block. It features a single stereocenter, exists as a single enantiomer, and is valued for its role in constructing complex molecules with precise three-dimensional architectures.

Molecular Formula C5H8O2
Molecular Weight 100.12 g/mol
Cat. No. B13003716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentanone, 3-hydroxy-, (R)-
Molecular FormulaC5H8O2
Molecular Weight100.12 g/mol
Structural Identifiers
SMILESC1CC(=O)CC1O
InChIInChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1
InChIKeyGULNLSGTYCQLLM-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentanone, 3-hydroxy-, (R)-: Chiral β-Hydroxy Ketone Procurement for Prostaglandin and Antiviral Synthesis


Cyclopentanone, 3-hydroxy-, (R)- (CAS: 109905-53-5, MF: C5H8O2, MW: 100.12 g/mol) is a chiral β-hydroxy ketone building block [1]. It features a single stereocenter, exists as a single enantiomer, and is valued for its role in constructing complex molecules with precise three-dimensional architectures [2]. The compound is available from research chemical suppliers in gram-scale quantities with purities typically ranging from 95-98% .

Why (R)-3-Hydroxycyclopentanone Cannot Be Replaced by Racemates or Achiral Analogs in Stereospecific Synthesis


Substituting (R)-3-hydroxycyclopentanone with its racemic mixture (CAS: 26831-63-0) or a simpler achiral analog like cyclopentanol introduces an uncontrolled stereochemical variable [1]. This is unacceptable in stereospecific syntheses of bioactive molecules, such as prostaglandins or antiviral carbocyclic nucleosides [2]. The use of a racemate necessitates a downstream chiral separation step, reducing overall yield and increasing cost, or results in an undesired mixture of diastereomers [3]. The (R)-enantiomer provides a pre-defined stereochemical handle essential for building defined, biologically active molecular geometries.

Procurement-Relevant Quantitative Differentiators of (R)-3-Hydroxycyclopentanone


Defined Stereochemistry for Prostaglandin and Carbocyclic Nucleoside Synthesis

The absolute (R)-configuration is a pre-requisite for the synthesis of specific prostaglandin stereoisomers and antiviral agents like carbocyclic-ddA [1]. Unlike the racemic mixture, the single enantiomer eliminates the risk of producing a mixture of diastereomers, ensuring the desired stereochemistry in the final target [2].

Prostaglandin Synthesis Carbocyclic Nucleosides Chiral Pool Building Block

Scalable Enzymatic Resolution Enables Consistent Commercial Supply

The (R)-enantiomer is reliably produced via kinetic resolution of racemic 3-hydroxycyclopentanone using immobilized Pseudomonas cepacia lipase [1]. This method provides a scalable route to enantiomerically enriched material, a key consideration for consistent long-term procurement. The process yields the (R)-enantiomer with a specific optical rotation of [α]D20 +28.7 (c 0.57, CH2Cl2) .

Kinetic Resolution Enzymatic Synthesis Scalable Production

Functional Group Density for Diverse Derivatization vs. Simpler Analogs

The molecule offers a unique combination of a ketone, a secondary alcohol, and an adjacent chiral center, enabling conversion to chiral diols and amino alcohols [1]. In contrast, a simpler analog like cyclopentanol lacks the ketone functionality and thus the ability to undergo reactions like enantioselective Michael additions [2].

Synthetic Versatility Building Block Functional Group Manipulation

Direct Application in High-Value Prostanoid Synthesis Pathways

(R)-3-hydroxycyclopentanone is a direct, validated intermediate in the synthesis of prostaglandins, a class of high-value pharmaceutical compounds [1]. This application is specifically tied to its chiral β-hydroxy ketone scaffold. In contrast, racemic 3-hydroxycyclohexanone, while structurally similar, serves as a more general intermediate and is not commonly cited in prostaglandin-specific literature .

Prostanoid Synthesis Medicinal Chemistry Key Intermediate

Procurement-Driven Application Scenarios for (R)-3-Hydroxycyclopentanone


Synthesis of Prostaglandin Analogs and Prostanoid Intermediates

This compound is directly applicable as a chiral building block in the synthesis of prostaglandin E2 methyl ester and related prostanoids, a class of molecules with well-established pharmacological profiles. Procurement is justified for medicinal chemistry programs developing novel anti-inflammatory or anti-glaucoma agents [1].

Development of Carbocyclic Nucleoside Antiviral Agents

The (R)-configuration serves as the foundation for the synthesis of carbocyclic-ddA, a potent antiviral agent against hepatitis B. This application leverages the compound's stereochemical purity to construct the required (1R,3R) configuration of the final nucleoside analog [2].

Construction of Chiral Diol and Amino Alcohol Libraries

The orthogonal functional groups and inherent chirality make this compound an ideal starting point for generating diverse libraries of chiral diols and amino alcohols. This is a high-value application in academic and industrial medicinal chemistry programs seeking novel chiral ligands or enzyme inhibitors [3].

Enantioselective Method Development and Catalysis Studies

Its use as a substrate in studies of enantioselective Michael addition reactions highlights its utility in developing new asymmetric methodologies. The well-defined stereochemistry allows for accurate measurement of enantioselectivity in new catalytic transformations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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